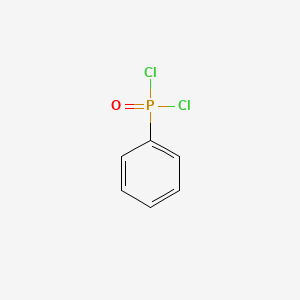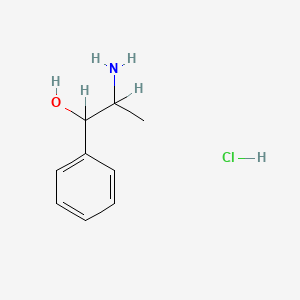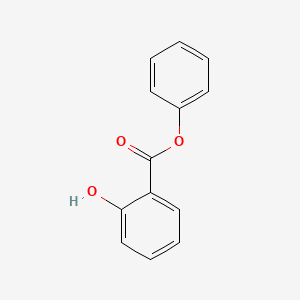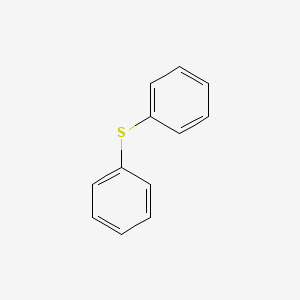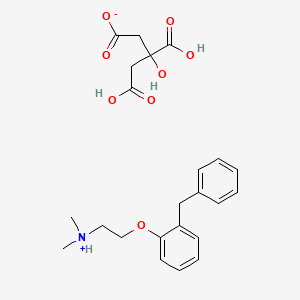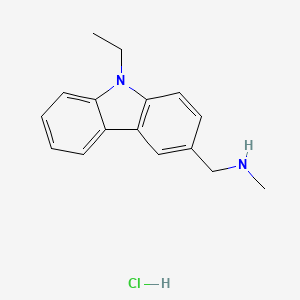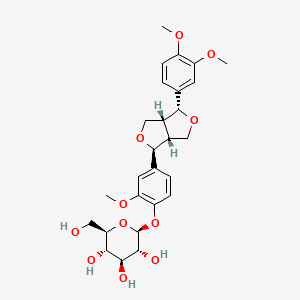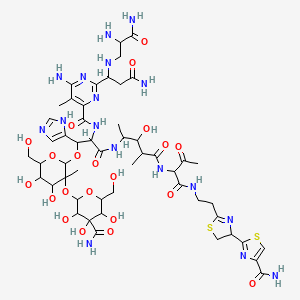
Ftalocianina
Descripción general
Descripción
La ftalocianina (H₂Pc) es un compuesto orgánico macrocíclico aromático grande con la fórmula ((C₈H₄N₂)₄H₂). Su estructura se asemeja a la de la porfina (el marco de moléculas como la clorofila) y consta de cuatro unidades de isoindol unidas por un anillo de átomos de nitrógeno . El compuesto presenta una intrigante cavidad central con un diámetro de aproximadamente (2,7 × 10⁻¹⁰) metros. Dentro de esta cavidad, dos átomos de hidrógeno pueden ser reemplazados por más de 70 elementos diferentes, incluyendo casi todos los metales y algunos no metales .
Aplicaciones Científicas De Investigación
Las ftalocianinas encuentran aplicaciones en diversos campos:
Química: Se utilizan como tintes y pigmentos debido a su intenso color azul verdoso.
Biología: Se investigan para terapia fotodinámica (PDT) debido a su capacidad de generar especies reactivas de oxígeno tras la activación por luz.
Medicina: La PDT con ftalocianinas muestra promesa en el tratamiento del cáncer.
Mecanismo De Acción
El mecanismo exacto por el cual las ftalocianinas ejercen sus efectos depende de la aplicación específica. En la PDT, la luz activa las ftalocianinas, lo que lleva a la producción de oxígeno singlete y otras especies reactivas. Estas especies dañan los componentes celulares, lo que hace que la PDT sea eficaz contra las células cancerosas. Se están realizando investigaciones adicionales para explorar sus objetivos y vías moleculares precisas .
Safety and Hazards
Phthalocyanine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Silicon phthalocyanines (SiPcs) possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored, thereby creating further scope for modulation of optical, chemical and electronic properties . They have great potential for application in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics and photocatalysis .
Análisis Bioquímico
Biochemical Properties
Phthalocyanine and its derived metal complexes (MPc) tend to aggregate and have low solubility in common solvents . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . Metal complexes derived from Pc2−, the conjugate base of H2Pc, are valuable in catalysis, organic solar cells, and photodynamic therapy .
Cellular Effects
Phthalocyanine derivatives are photoactive compounds that can absorb and emit light in the visible spectrum, especially in the red region of the spectrum, with great potential for biological scopes . They have been used as potential photodynamic agents because of their ability to generate singlet oxygen .
Molecular Mechanism
Phthalocyanine adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges . This aza-annulene structure of Phthalocyanine plays a crucial role in determining its unique optical and electrochemical properties .
Temporal Effects in Laboratory Settings
Phthalocyanine and derived metal complexes (MPc) are thermally very stable and do not melt but can be sublimed . Many phthalocyanine compounds strongly absorb light between 600 and 700 nm .
Dosage Effects in Animal Models
The effectiveness of PDT is often dependent on the dosage of the photosensitizer, light intensity, and duration of light exposure .
Metabolic Pathways
It is known that Phthalocyanine and its derivatives are involved in the generation of reactive oxygen species (ROS) during photodynamic therapy .
Transport and Distribution
Phthalocyanines are known to have low solubility in common solvents . They are often delivered to cells via specific delivery systems or modifications to increase their solubility .
Subcellular Localization
Phthalocyanines have been found to localize in various cellular compartments depending on their specific derivatives and modifications . For instance, some Phthalocyanines have been found to localize in the mitochondria , while others have been found in the endocytic compartments .
Métodos De Preparación
La ftalocianina se sintetiza típicamente mediante reacciones de ciclotetramerización de precursores orto-dinitrilo. Los materiales de partida comunes incluyen ortoftalodinitrilo, anhídrido ftálico, ftalimida, ftalonitrilo y 1,2-dibromobenceno o 1,3-diaza-2-indolinona. Los derivados metálicos a menudo se preparan mediante reacciones de plantilla metálica utilizando ortoftalodinitrilo, mientras que las ftalocianinas no metálicas se pueden obtener tratando las ftalocianinas de metales alcalinos con ácidos inorgánicos .
Análisis De Reacciones Químicas
La ftalocianina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones dependen del tipo específico de reacción. Los principales productos formados a partir de estas reacciones varían según los sustituyentes y las condiciones de reacción. Por ejemplo, los derivados de this compound pueden ser adaptados para aplicaciones específicas modificando los sustituyentes periféricos .
Comparación Con Compuestos Similares
Las ftalocianinas se destacan por su estructura única y aplicaciones versátiles. Si bien existen compuestos relacionados como las porfirinas y las metaloporfirinas, las ftalocianinas ofrecen ventajas distintas, como su estabilidad, color intenso y propiedades ajustables.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Phthalocyanine can be achieved through a multi-step process that involves the condensation of phthalic anhydride with urea followed by cyclization with a metal catalyst. The metal catalyst used in the cyclization step determines the final product. The synthesis pathway can be summarized as follows:", "Starting Materials": ["Phthalic anhydride", "Urea", "Metal catalyst (e.g. copper, iron, nickel)"], "Reaction": ["Step 1: Condensation of phthalic anhydride with urea in the presence of a solvent (e.g. o-dichlorobenzene or diphenyl ether) and a catalyst (e.g. zinc chloride or phosphoric acid) to form a phthalocyanine precursor.", "Step 2: Cyclization of the phthalocyanine precursor with a metal catalyst (e.g. copper, iron, nickel) in the presence of a solvent (e.g. pyridine or dimethylformamide) to form Phthalocyanine.", "Step 3: Purification of the Phthalocyanine product through various techniques such as column chromatography or recrystallization."] } | |
Número CAS |
574-93-6 |
Fórmula molecular |
C32H18N8 |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
Clave InChI |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Apariencia |
Solid powder |
Descripción física |
Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |
Pureza |
>90% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
27290-25-1 |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Phthalocyanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]
ANone: Common techniques include:
- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]
- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]
- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]
A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]
ANone: Aggregation is influenced by:
- Concentration: Higher concentrations favor aggregation. [, ]
- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]
- Temperature: Increased temperatures can disrupt aggregation. []
- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]
ANone: Aggregation often leads to:
- Broadening and red-shifting of absorption bands. [, ]
- Quenching of fluorescence. [, , ]
- Reduced singlet oxygen generation. []
ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:
- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]
- Decomposition of hydrogen peroxide. [, ]
- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []
A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]
ANone: Computational methods like DFT (Density Functional Theory) are used to:
- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]
- Study the impact of structural modifications on their electronic properties. [, , ]
- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]
ANone: Studies have shown that both the nature and position of substituents impact these properties:
- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]
- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the phthalocyanine, influencing its absorption, fluorescence, and redox properties. [, , ]
A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]
ANone: Common strategies include:
- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]
- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]
ANone: Targeting strategies include:
- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]
- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []
ANone: Common models include:
- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]
- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]
ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:
- Drug metabolism and clearance. []
- Immune system interactions. []
- Tumor microenvironment heterogeneity. []
A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




